VHL Ligand-Linker Conjugates 11

Description

Properties

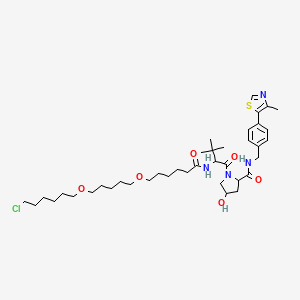

Molecular Formula |

C39H61ClN4O6S |

|---|---|

Molecular Weight |

749.4 g/mol |

IUPAC Name |

1-[2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46) |

InChI Key |

DVLICOWBWULAJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for VHL Ligand Construction

The preparation of von Hippel-Lindau (VHL) E3 ligase ligands centers on (2S,4R)-4-hydroxyproline (Hyp) derivatives that mimic hypoxia-inducible factor (HIF)-1α interactions. Two primary approaches dominate contemporary synthesis:

- Starts with 4-bromobenzylamine derivatives

- Uses palladium-catalyzed C–H arylation with 4-methylthiazole

- Achieves 56-61% yields over 5 steps for final ligands

B. Benzonitrile Reduction Pathway

- Begins with 4-(4-methylthiazol-5-yl)benzonitrile intermediates

- Employs (iBu)₂AlBH₄ reduction to access key benzylamine precursors

- Requires subsequent amidation/de-protection sequences

Catalyst Optimization for Critical Arylation Steps

Comparative studies reveal significant performance differences between palladium catalysts:

| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 3 | 150 | 5 | 88 | Bis-arylated species |

| Pd-PEPPSI-IPr | 0.5 | 125 | 2 | 93 | Minimal impurities |

The PEPPSI-IPr system enables:

- Reduced catalyst loading (0.5 vs 3 mol%)

- Shorter reaction times (2 vs 5 hrs)

- Simplified purification via aqueous trituration

Unified Five-Step Synthesis Protocol

An optimized route for VH032 and analogs combines:

- Amide Coupling : EDC·HCl/HOBt-mediated conjugation of Boc-Hyp to aryl bromides (86-90% yield)

- C–H Arylation : Pd-PEPPSI-IPr catalyzed thiazole installation (85-95% yield)

- Amine Deprotection : TFA/CH₂Cl₂ cleavage (90-93% yield)

- Terminal Amidation : HATU-mediated tert-leucine coupling (76-88% yield)

- Final Deprotection : Acidic Boc removal (88-92% yield)

Key improvements vs literature methods:

- 56% overall yield for VH032 vs 25-65% in prior reports

- 61% yield for Me-VH032 - highest published to date

Covalent Modification Strategies

Emerging approaches replace hydroxyproline with electrophilic warheads:

- Target Ser110 in VHL's HIF-binding pocket

- Synthesized via:

a) Mesylate displacement with thioacetate

b) Sulfur oxidation to sulfonyl chloride

c) Fluoride exchange (55% yield over 3 steps)

Analytical Characterization Benchmarks

Final compounds show consistent spectral profiles:

Chemical Reactions Analysis

Types of Reactions

VHL Ligand-Linker Conjugates 11 undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride moiety can participate in nucleophilic substitution reactions.

Covalent Binding: The conjugates covalently bind to the Ser110 residue in the HIF1α binding site of VHL.

Common Reagents and Conditions

Reagents: Common reagents include sulfonyl fluorides, Boc-protected amines, and acetylating agents.

Major Products

The major products of these reactions are the acetylated or biotinylated VHL Ligand-Linker Conjugates, which are designed to covalently modify the VHL protein .

Scientific Research Applications

VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:

Chemistry: Used in the design and optimization of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for their potential in treating diseases by degrading pathogenic proteins.

Industry: Utilized in the development of novel therapeutics and chemical probes.

Mechanism of Action

The mechanism of action of VHL Ligand-Linker Conjugates 11 involves:

Target Binding: The conjugates bind to the VHL protein at the HIF1α binding site.

Ubiquitination: This binding recruits the target protein to the E3 ligase, leading to its ubiquitination.

Proteasomal Degradation: The ubiquitinated protein is then degraded by the proteasome

Comparison with Similar Compounds

Comparison with Similar VHL Ligand-Linker Conjugates

Structural and Functional Differences

Linker Composition and Length

- VHL Ligand-Linker Conjugates 11 : Uses a 2-unit PEG linker , optimizing solubility and cellular permeability while maintaining a compact structure for efficient ternary complex formation .

- VHL Ligand-Linker Conjugates 4 (T18873) : Features a 4-unit PEG linker , which increases hydrophilicity and flexibility but may reduce degradation efficiency due to steric hindrance .

- VHL Ligand-Linker Conjugates 17: Utilizes a non-PEG alkyl linker, enabling robust degradation of androgen receptor (AR) in PROTAC ARD-264. This conjugate highlights the importance of linker rigidity in targeting nuclear receptors .

Degradation Efficiency :

Shorter linkers (e.g., 2-unit PEG in Conjugate 11) often enhance degradation activity by improving proximity between the E3 ligase and target protein. For example, PROTACs with shorter linkers demonstrated 3-fold higher BRD9 degradation compared to longer variants in matched pairs .

Attachment Points on the VHL Ligand

- Phenolic Group Attachment (Conjugate 11): The linker is attached to the phenolic group of the VHL ligand, a common strategy that preserves binding affinity (IC₅₀: 10–100 nM for VHL) while allowing modular conjugation .

- Proline Fragment Functionalization : Conjugates like SNIPER compounds 239 attach linkers to the proline moiety of the VHL ligand, which can alter ternary complex geometry and degrade isoform-specific targets (e.g., selective degradation of CDK4 over CDK6) .

Binding Affinity: Modifications at the phenolic position (e.g., methyl or methoxy groups) enhance VHL binding. For instance, compound 30 (a VHL conjugate with a methyl substituent) showed 2-fold tighter binding (IC₅₀: 5 nM) compared to unmodified analogs .

Comparison with Other Conjugates :

Longer PEG linkers (e.g., 4-unit) require harsher conditions, reducing yields to 36–64% .

Functional Performance in Degradation Assays

- Conjugate 11 : Induces >70% GFP-HaloTag7 degradation at 1 µM in HeLa cells, validated in cell-based HaloPROTAC systems .

- VHL Conjugate 17 (ARD-266) : Achieves 90% AR degradation in prostate cancer models, demonstrating superior efficacy for nuclear targets due to optimized linker chemistry .

- CRBN-VHL PROTACs: Despite structural diversity, none degraded VHL in HeLa cells, underscoring the challenge of dual-ligand PROTAC design .

Ternary Complex Stability : Conjugate 11’s short PEG linker enhances ternary complex formation, critical for efficient ubiquitination. In contrast, ether-based linkers in CRBN-VHL PROTACs showed poor VHL recruitment, leading to failed degradation .

Biological Activity

VHL Ligand-Linker Conjugates, specifically "VHL Ligand-Linker Conjugates 11," represent a significant advancement in the development of proteolysis-targeting chimeras (PROTACs). These compounds leverage the von Hippel-Lindau (VHL) E3 ubiquitin ligase to facilitate targeted protein degradation, a promising strategy in therapeutic interventions for various diseases, including cancer. This article delves into the biological activity of this compound, highlighting their synthesis, mechanism of action, and efficacy through detailed research findings and case studies.

Synthesis of this compound

This compound are synthesized by linking a VHL ligand to a suitable linker. The specific compound incorporates the (S,R,S)-AHPC-based VHL ligand and a two-unit polyethylene glycol (PEG) linker. This design is crucial as it enhances the solubility and stability of the conjugate while facilitating efficient cellular uptake.

Table 1: Structural Components of this compound

| Component | Description |

|---|---|

| VHL Ligand | (S,R,S)-AHPC based |

| Linker | 2-unit PEG |

| Target Protein | GFP-HaloTag7 |

The mechanism by which VHL Ligand-Linker Conjugates induce protein degradation involves several key steps:

- Binding : The VHL ligand binds to the VHL E3 ligase.

- Recruitment : The conjugate recruits the target protein (e.g., GFP-HaloTag7) to the E3 ligase.

- Ubiquitination : The E3 ligase facilitates the attachment of ubiquitin molecules to the target protein.

- Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.

This bifunctional approach allows for selective degradation of specific proteins, thus providing a novel therapeutic strategy to modulate protein levels within cells.

Case Studies

Recent studies have demonstrated the biological activity of this compound in various cellular contexts:

- Cell Line Studies : In experiments using cell lines such as MDA-MB-231 and T47D, this compound effectively induced degradation of GFP-HaloTag7, showcasing their potential in targeting specific proteins for degradation .

- Long-term Effects : The conjugate was shown to maintain significant degradation effects over extended periods, with studies indicating that p38α degradation persisted for up to 72 hours post-treatment .

Table 2: Biological Activity Data

| Parameter | Value |

|---|---|

| DC50 (MDA-MB-231) | 11.55 nM |

| Duration of Effect | Up to 72 hours |

| Cell Lines Tested | MDA-MB-231, T47D |

Impact of Linker Composition

The composition of the linker plays a crucial role in determining the biological activity and cell permeability of PROTACs. Research has shown that different linker types significantly affect passive cell permeability, which is essential for effective drug delivery . For instance, linkers that promote folded conformations can enhance cellular uptake and overall efficacy.

Table 3: Linker Composition Impact on Cell Permeability

| Linker Type | Cell Permeability Effect |

|---|---|

| PEG | High |

| Alkyl-Chain | Moderate |

| Alkyl/Ether | Variable |

Q & A

Basic Research Questions

Q. What are the structural and functional components of VHL Ligand-Linker Conjugates 11, and how do they enable targeted protein degradation?

- Answer : this compound consist of three key elements: (i) a VHL-targeting ligand derived from (S,R,S)-AHPC, (ii) a PEG-based linker (e.g., C3-PEG₂-C6-Cl), and (iii) a terminal functional group (e.g., HaloTag7 binder). The ligand binds to the VHL E3 ubiquitin ligase, while the linker ensures proper spatial orientation for recruiting the target protein. This ternary complex facilitates ubiquitination and proteasomal degradation . Methodologically, confirmatory assays like GFP-HaloTag7 degradation in cell-based models are critical for validating functionality .

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

- Answer : Synthesis involves modular conjugation of the VHL ligand to the linker using solid-phase or solution-phase chemistry. Critical steps include:

- Linker optimization : Balancing hydrophilicity (e.g., PEG units) and rigidity to ensure proteasome engagement .

- Purification : Reverse-phase HPLC with mass spectrometry (LC-MS) validation to confirm molecular weight (e.g., 749.44 g/mol) and purity (>95%) .

- Storage : Lyophilized storage at -80°C to prevent hydrolysis of the PEG linker .

Q. How do researchers validate target engagement and specificity of this compound?

- Answer : Use orthogonal assays:

- Cellular assays : GFP-HaloTag7 degradation monitored via fluorescence microscopy or Western blotting .

- Competitive binding : Co-treatment with excess VHL ligand to confirm on-target effects.

- Off-target profiling : Chemoproteomic approaches (e.g., thermal shift assays) to assess unintended protein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficiency across cell lines or model systems?

- Answer : Variability may arise from differences in:

- E3 ligase expression : Quantify VHL levels via qPCR or immunoblotting .

- PROTAC permeability : Use LC-MS to measure intracellular concentrations and correlate with activity .

- Linker stability : Assess linker hydrolysis in lysosomal/pH-dependent conditions via stability assays .

Q. What computational strategies are effective for optimizing linker length and composition in VHL Ligand-Linker Conjugates?

- Answer :

- Molecular dynamics (MD) simulations : Model ternary complex formation to assess linker flexibility and binding kinetics .

- Pharmacophore modeling : Use known VHL binders (e.g., VH032, VH101) as templates for virtual screening .

- Limitations : Computational hits require experimental validation due to discrepancies in predicted vs. actual binding affinities .

Q. How can mass spectrometry imaging (MSI) be applied to quantify tissue disposition and pharmacokinetics of this compound?

- Answer :

- Sample preparation : Cryosection tissues and apply matrix-assisted laser desorption/ionization (MALDI) for spatial resolution .

- Quantification : Isotope-labeled internal standards (e.g., ¹³C-labeled conjugates) for absolute quantification .

- Data interpretation : Integrate MSI with pharmacokinetic models to predict in vivo efficacy and off-target distribution .

Q. What strategies address challenges in PROTAC reproducibility, such as batch-to-batch variability?

- Answer :

- Quality control : Mandate LC-MS and NMR for every synthesis batch to confirm structural integrity .

- Standardized assays : Use reference compounds (e.g., ARV-110) as positive controls in degradation assays .

- Collaborative validation : Cross-laboratory replication studies to identify protocol-dependent variables .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure data reproducibility and transparency in PROTAC development?

- Answer :

- Documentation : Publish full synthetic protocols, including reaction temperatures, solvent systems, and purification gradients .

- Data sharing : Deposit raw MSI, proteomics, and cytotoxicity data in public repositories (e.g., ProteomeXchange) .

- Ethical compliance : Disclose all conflicts of interest and adhere to institutional IP guidelines (e.g., Purdue Research Foundation patents) .

Q. What interdisciplinary collaborations are essential for advancing this compound research?

- Answer :

- Chemistry-biology interface : Collaborate with medicinal chemists (linker design) and cell biologists (target validation) .

- Clinical translation : Engage oncologists and pharmacologists for preclinical-to-clinical bridging studies .

- Ethics review : Consult bioethicists for IP and data-sharing frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.